molecular formula C15H14N4O2 B2829001 N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775348-24-7

N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2829001
CAS No.: 1775348-24-7
M. Wt: 282.303
InChI Key: WWGHRWQJCNUZRC-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 6, a ketone at position 4, and a benzyl carboxamide at position 2. This scaffold is structurally analogous to pyrazolo[1,5-a]pyrimidines, which are known for diverse pharmacological activities, including kinase inhibition and anticancer properties . The benzyl substituent on the carboxamide group likely enhances hydrophobic interactions with biological targets, while the methyl group at position 6 may influence metabolic stability and binding affinity.

Properties

IUPAC Name

N-benzyl-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-9-19-13(15(21)17-10)7-12(18-19)14(20)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGHRWQJCNUZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrazine core. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This often involves the use of benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a scaffold for the development of new drugs, particularly due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl and carboxamide groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Reference
N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 6-methyl, 4-oxo, N-benzyl carboxamide Not explicitly reported; inferred kinase/cathepsin inhibition potential
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine Ethyl ester, phenylamino Antitumor activity (HepG2, MCF-7, A549, Caco2 cells)
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidines (e.g., 158c, 159c) Pyrazolo[1,5-a]pyrimidine Fluorine, nitrile, arylamide PIM-1 inhibition (IC50: 0.60–1.82 µM); anticancer activity
N-butyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (5a) Pyrazolo[1,5-a]pyrimidine N-butyl carboxamide Cathepsin K inhibition (IC50 ~25 µM)
N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 6-methyl, 4-oxo, N-(2-ethylphenyl) carboxamide Supplier-listed; potential enzyme inhibition
N-(furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 6-methyl, 4-oxo, N-(furan-2-ylmethyl) carboxamide Supplier-listed; heterocyclic substituent may alter solubility

Key Findings from Comparative Analysis

Implications for Drug Development

The pyrazolo[1,5-a]pyrazine/pyrimidine core is a versatile scaffold for medicinal chemistry. The target compound’s benzyl carboxamide group positions it as a candidate for targeting proteases or kinases, akin to cathepsin inhibitors and PIM-1 antagonists . Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing benzyl with fluorobenzyl or methoxy groups) to optimize binding and selectivity.
  • Pharmacokinetic Profiling : Assessing the impact of the 6-methyl group on metabolic stability compared to analogues with bulkier substituents (e.g., 2-ethylphenyl ).

Biological Activity

N-benzyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core, which is characterized by a bicyclic structure that combines pyrazole and pyrazine rings. The presence of a benzyl group and a carboxamide functionality enhances its chemical diversity and potential interactions with biological targets.

Biological Activity Overview

This compound has shown promise in several areas of biological activity:

  • Antiviral Activity : Preliminary studies suggest that this compound may act as an inhibitor of HIV-1 integrase, demonstrating significant inhibition of viral replication in cell cultures. Its structure-activity relationship indicates that modifications can enhance its potency against HIV-1 integrase .
  • Anticancer Properties : Similar compounds within the pyrazolo class have exhibited antiproliferative effects against various cancer cell lines. For instance, derivatives have shown submicromolar activity against MIA PaCa-2 pancreatic cancer cells by modulating mTORC1 activity and enhancing autophagy .
  • Anti-inflammatory Effects : The compound's ability to interact with specific enzymes involved in inflammatory pathways may also provide therapeutic benefits in treating inflammatory diseases.

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors:

  • HIV Integration Inhibition : Studies indicate that the compound binds effectively to the active site of HIV-1 integrase, inhibiting its catalytic activity and preventing viral replication .
  • Autophagy Modulation : Research on structurally similar compounds has demonstrated their ability to disrupt autophagic flux while increasing basal autophagy levels, suggesting a potential new mechanism for anticancer activity .

Case Studies

Several case studies highlight the biological activities associated with compounds structurally related to this compound:

Study ReferenceCompound StudiedBiological ActivityFindings
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAnticancerSubmicromolar antiproliferative activity; increased autophagy
N-(4-chlorobenzyl)-6-methyl...AntiviralSignificant inhibition of HIV replication; effective binding to integrase
N-(2-chlorobenzyl)-6-methyl...Medicinal ChemistryPotential applications in various therapeutic areas; unique structural properties

Comparative Analysis

To better understand the potential of this compound within its class, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(3-methoxybenzyl)-6-methyl...Methoxy substituentStudied for antiviral properties
6-methyl-4-oxo...Lacks benzyl substituentServes as a parent compound
N-(3-chlorobenzyl)-6-methyl...Similar chlorobenzyl groupPotential for similar biological activity

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